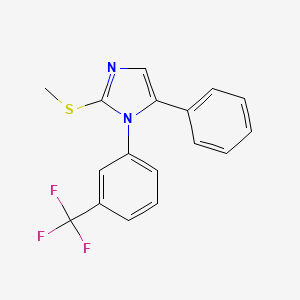
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Final Methylthio Group Addition:
The addition of the methylthio group is typically done in the final stages, using methylthiolation reagents under controlled conditions.
Industrial Production Methods: While the laboratory synthesis provides a detailed understanding of the compound's preparation, industrial production often optimizes these steps for scalability, cost-effectiveness, and safety. Industrial methods focus on maximizing yield and purity while minimizing environmental impact and resource consumption.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step procedures, starting from commercially available materials. The key steps often include:
Formation of Imidazole Ring:
Initial step involves the cyclization reaction to form the imidazole core. This can be achieved through the condensation of α-diketones with ammonia or primary amines in the presence of acids or bases.
化学反应分析
Types of Reactions:
Oxidation:
The compound can undergo oxidation reactions, typically affecting the methylthio group or the phenyl rings.
Reduction:
Reduction reactions may involve the imidazole ring or the phenyl substituents, often using hydride donors like sodium borohydride.
Substitution:
Electrophilic or nucleophilic substitutions can occur on the phenyl rings or the methylthio group under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents:
Examples include hydrogen peroxide, potassium permanganate.
Reducing Agents:
Sodium borohydride, lithium aluminum hydride.
Substitution Reagents:
Halides, organolithium, or organomagnesium reagents.
Major Products:
The products depend on the reaction type but often include oxidized or reduced derivatives of the original compound or substituted variants with different functional groups replacing the initial ones.
科学研究应用
Chemistry:
The compound is used as an intermediate in organic synthesis, aiding the development of more complex molecules.
Biology:
Its structure is conducive to binding with various biological targets, making it a candidate for biochemical research.
Medicine:
Industry:
Utilized in the production of materials with specific desired properties, such as pharmaceuticals or agrochemicals.
作用机制
2-(methylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects by interacting with molecular targets like enzymes, receptors, or nucleic acids. Its mechanism of action may involve:
Binding to Active Sites:
Inhibiting or activating enzymes by fitting into their active sites.
Modulating Receptors:
Altering receptor activity, influencing signaling pathways.
Interacting with Nucleic Acids:
Potentially binding to DNA or RNA, affecting genetic regulation.
相似化合物的比较
Other imidazole derivatives, such as 1-phenyl-2-(phenylthio)-1H-imidazole, 2-methylthio-1H-imidazole, and trifluoromethyl-substituted imidazoles.
Uniqueness:
The unique combination of the methylthio, phenyl, and trifluoromethyl-phenyl groups distinguishes it from other imidazole compounds, providing specific chemical reactivity and biological activity.
属性
IUPAC Name |
2-methylsulfanyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c1-23-16-21-11-15(12-6-3-2-4-7-12)22(16)14-9-5-8-13(10-14)17(18,19)20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWCADVCHEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
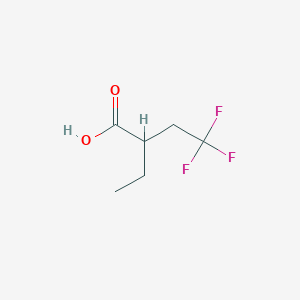
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)
![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2868370.png)
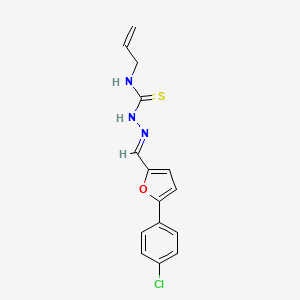
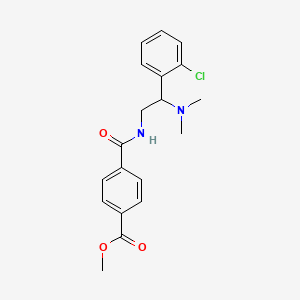
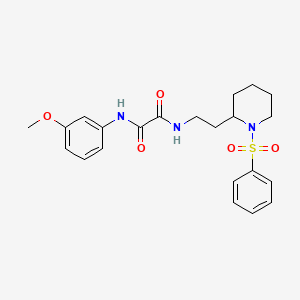
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-2,6-difluorobenzamide](/img/structure/B2868378.png)
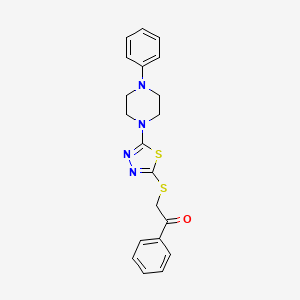
![Tert-butyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2868383.png)
